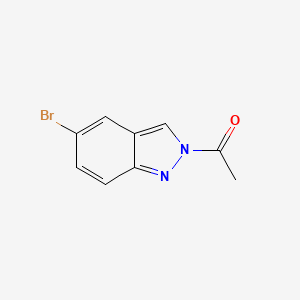

2-Acetyl-5-bromo-2H-indazole

描述

Significance of Indazole Heterocycles in Contemporary Chemical and Pharmaceutical Research

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone scaffold in medicinal chemistry. nih.gov This structural motif is present in numerous compounds that exhibit a wide array of pharmacological activities. acs.org The versatility of the indazole ring allows for substitution at various positions, leading to a vast chemical space for the development of novel therapeutic agents. researchgate.net

Indazole derivatives are recognized for their broad spectrum of biological effects, which has led to their investigation and development for treating a multitude of conditions. nih.gov Research has demonstrated that compounds featuring the indazole core can possess anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties, among others. acs.org The therapeutic importance of this scaffold is highlighted by the existence of several commercially available drugs containing the indazole moiety, such as Niraparib, an anti-cancer agent used for treating ovarian cancer, and Pazopanib, a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. acs.orgresearchgate.net

The two primary tautomeric forms, 1H-indazole and 2H-indazole, while interconvertible, often exhibit different biological profiles and chemical properties, allowing for nuanced drug design. researchgate.net The 1H-tautomer is generally more thermodynamically stable, but the 2H-isomers are prevalent in many biologically active molecules and materials science applications, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The sustained interest in this heterocycle stems from its proven track record as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

Research Trajectory of 2-Acetyl-5-bromo-2H-indazole within the Context of 2H-Indazole Derivatives

The research trajectory of a specific chemical compound is often defined by its synthetic accessibility and its potential for further chemical modification. This compound is primarily valued in the research community as a functionalized intermediate—a building block for the construction of more complex molecules. a2bchem.com Its structure contains two key features that dictate its utility: the 2-acetyl group on the indazole nitrogen and the bromo substituent at the 5-position of the benzene ring.

The synthesis of 2H-indazoles can be achieved through various modern chemical methods, including copper-catalyzed three-component reactions, reductive cyclization of ortho-imino-nitrobenzenes, and palladium-catalyzed intramolecular amination. organic-chemistry.org The specific synthesis of this compound would likely involve the N-acetylation of 5-bromo-2H-indazole. The regioselectivity of N-alkylation and N-acylation on the indazole ring is a well-studied challenge, with reaction conditions often determining whether the substituent adds to the N-1 or N-2 position. beilstein-journals.org

The research value of this compound lies in the strategic placement of its functional groups. The acetyl group at the N-2 position modulates the electronic properties of the heterocyclic ring system. More importantly, the bromine atom at the C-5 position serves as a highly versatile synthetic "handle." It is an ideal leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of a library of novel indazole derivatives for biological screening.

Therefore, the research trajectory of this compound is not typically as a final, active compound itself, but as a crucial intermediate. Its role is to provide a reliable and versatile platform for diversification, allowing chemists to systematically explore the chemical space around the 5-position of the 2H-indazole scaffold in the quest for new drug candidates and functional materials.

Structure

3D Structure

属性

IUPAC Name |

1-(5-bromoindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKJIXYJUGUSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292131 | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195623-05-2 | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195623-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-bromo-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Acetyl 5 Bromo 2h Indazole and Its Analogues

Strategies for the Construction of the 2H-Indazole Core

The selective synthesis of 2H-indazoles remains a challenge due to the thermodynamic preference for the 1H-tautomer. nih.gov However, several powerful strategies have emerged to afford the desired 2H-isomers with high regioselectivity and in good yields.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2H-indazoles are no exception. Catalysts based on copper, palladium, and iron have been instrumental in developing novel synthetic routes.

Copper-catalyzed one-pot, three-component reactions have emerged as a highly efficient method for the synthesis of 2H-indazoles. organic-chemistry.orgnih.gov This approach typically involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgnih.gov The copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. organic-chemistry.orgorganic-chemistry.org This methodology offers a broad substrate scope and a high tolerance for various functional groups, making it a versatile tool for generating a library of 2H-indazole derivatives. organic-chemistry.orgnih.gov The use of copper(I) iodide (CuI) with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like dimethyl sulfoxide (DMSO) are typical optimized conditions. organic-chemistry.org More recently, copper(I) oxide nanoparticles (Cu2O-NP) have also been employed as an efficient catalyst for this transformation, often under ligand-free conditions in green solvents like polyethylene glycol (PEG). organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Synthesis of 2H-Indazoles

| Entry | 2-Bromobenzaldehyde Derivative | Amine | Catalyst/Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 98 |

| 2 | 2-Bromo-5-methoxybenzaldehyde | 4-Methoxyaniline | CuI/TMEDA | DMSO | 95 |

| 3 | 2-Bromo-4-chlorobenzaldehyde | Benzylamine | CuI/TMEDA | DMSO | 89 |

Data compiled from multiple sources providing examples of this reaction type. organic-chemistry.orgorganic-chemistry.org

Palladium catalysis offers a direct and operationally simple pathway to 2-aryl-substituted 2H-indazoles. organic-chemistry.orgacs.org A notable method involves the reaction of readily available 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.orgacs.org This process proceeds via a regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to furnish the 2H-indazole core. organic-chemistry.orgacs.org The reaction typically employs a palladium catalyst, a suitable ligand such as tri-tert-butylphosphine tetrafluoroborate (t-Bu3PHBF4), and a base like cesium carbonate (Cs2CO3) in a high-boiling solvent like DMSO. organic-chemistry.orgacs.org This strategy provides good yields and is applicable to a range of substituted starting materials. researchgate.net

Iron catalysis provides a cost-effective and environmentally benign alternative for the synthesis of nitrogen-containing heterocycles. While less common than copper or palladium, iron-catalyzed N-N bond formation represents a promising avenue for 2H-indazole synthesis. One such approach involves the intramolecular cyclization of 2-azidoaryl ketones or imines. Although specific examples for 2-Acetyl-5-bromo-2H-indazole are not prevalent, the general principle of iron-catalyzed nitrene insertion or related pathways for N-N bond formation is an active area of research. acs.org

Reductive Cyclization Protocols for 2H-Indazoles

Reductive cyclization is a classic and effective strategy for the synthesis of 2H-indazoles. The Cadogan reductive cyclization is a prominent example, which has been refined to proceed under milder conditions. organic-chemistry.orgnih.gov This one-pot method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate. organic-chemistry.orgacs.org This intermediate then undergoes reductive cyclization, promoted by a reducing agent such as tri-n-butylphosphine, to yield the substituted 2H-indazole. organic-chemistry.orgacs.org This approach is operationally simple and tolerates a wide variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines. organic-chemistry.orgacs.org The reaction is often carried out in a solvent like isopropanol at elevated temperatures. organic-chemistry.org

Table 2: Substrate Scope in Cadogan Reductive Cyclization for 2H-Indazole Synthesis

| Entry | ortho-Nitrobenzaldehyde | Amine | Reducing Agent | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde | Aniline | Tri-n-butylphosphine | 90 |

| 2 | 5-Bromo-2-nitrobenzaldehyde | 4-Fluoroaniline | Tri-n-butylphosphine | 85 |

| 3 | 2-Nitrobenzaldehyde | Cyclohexylamine | Tri-n-butylphosphine | 78 |

Data represents typical yields for this reaction type as described in the literature. organic-chemistry.orgacs.org

[3+2] Dipolar Cycloaddition Approaches

The [3+2] dipolar cycloaddition reaction offers a rapid and highly efficient route to the 2H-indazole skeleton. nih.govnih.govacs.org This method involves the reaction of a 1,3-dipole with a dipolarophile. A particularly successful application for 2H-indazole synthesis is the cycloaddition of sydnones (a stable, cyclic 1,3-dipole) with arynes (a highly reactive dipolarophile). nih.govnih.govacs.org This process proceeds under mild conditions and provides good to excellent yields of the 2H-indazole products. nih.govnih.gov A key advantage of this method is the exclusive formation of the 2H-indazole isomer, with no contamination from the 1H-indazole. nih.govacs.org The reaction is thought to proceed through an initial [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-[4+2] reaction with the extrusion of carbon dioxide to afford the aromatic 2H-indazole. nih.govnih.gov

This approach is compatible with a variety of substituted sydnones and aryne precursors, allowing for the synthesis of a diverse library of 2H-indazoles. nih.govacs.org Halogenated 2H-indazoles produced via this method can be further functionalized using standard cross-coupling reactions. nih.gov

Regioselective Functionalization and Derivatization Approaches

N2-Alkylation and N2-Arylation of 2H-Indazole Scaffolds

The regioselective introduction of substituents at the N2 position of the indazole ring is a critical step in the synthesis of many biologically active molecules. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, making regioselective methods highly valuable. wikipedia.org

Several strategies have been developed to achieve high N2-selectivity. One approach involves the use of specific catalysts and reagents that favor kinetic control over thermodynamic control. For instance, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. epa.gov Quantum mechanical calculations have provided insight into the high N2 selectivity, suggesting that while the 1H-indazole tautomer is more stable, the transition state energy for N2-alkylation is lower than that for N1-alkylation when considering the tautomerization energy. rsc.org

For N2-arylation, copper-catalyzed cross-coupling reactions have proven effective. A method utilizing CuCl as a catalyst for the reaction of 1H-indazoles with diaryliodonium salts affords 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org Furthermore, palladium-catalyzed methods have been developed for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. This one-pot process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation. nih.gov

| Reagent/Catalyst System | Substrate | Product | Regioselectivity (N2/N1) | Yield (%) |

| Isopropyl iodide, NaH, DMF | Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl 5-bromo-2-isopropyl-2H-indazole-3-carboxylate | 1.2 : 1 | 46 |

| Alkyl tosylates, Cs2CO3, Dioxane | Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylates | N1 selective | 90-98 |

| Ga/Al or Al metal | 1H-Indazoles | 2-Alkyl-2H-indazoles | High N2 | High |

| TfOH | 1H-Indazoles | 2-Alkyl-2H-indazoles | High N2 | Good to Excellent |

| CuCl, Diaryliodonium salts | 1H-Indazoles | 2-Aryl-2H-indazoles | Complete N2 | Good |

Introduction and Selective Manipulation of Halogen Substituents

Halogenated indazoles, such as 5-bromo-2H-indazole derivatives, are key intermediates for further functionalization through cross-coupling reactions. The direct and regioselective halogenation of the 2H-indazole core is therefore a significant transformation.

An efficient, metal-free method for the regioselective halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS, where X = Br, Cl). This approach allows for the highly selective synthesis of mono-halogenated products by carefully controlling the reaction conditions. For example, the bromination of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) can be tuned to yield the 3-bromo, 3,5-dibromo, or 3,7-dibromo derivatives. berkeley.edu

Ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been reported as a novel and efficient protocol. This method proceeds via C-H bond cleavage and provides site-specific 3-bromoindazoles in a short reaction time under mild conditions. researchgate.netchemrxiv.org The reaction tolerates a wide range of substituents on the indazole ring. chemrxiv.org

| Halogenating Agent | Substrate | Product | Position of Halogenation | Yield (%) |

| NBS (1.0 equiv), 25 °C | 2-Phenyl-2H-indazole | 3-Bromo-2-phenyl-2H-indazole | C3 | 88 |

| NBS (excess) | 2-Phenyl-2H-indazole | 3,5,7-Tribromo-2-phenyl-2H-indazole | C3, C5, C7 | 71 |

| NCS, EtOH, 50 °C | 2-Substituted-2H-indazoles | 3-Chloro-2-substituted-2H-indazoles | C3 | Good |

| DBDMH, Na2CO3, Ultrasound | 2-Substituted-2H-indazoles | 3-Bromo-2-substituted-2H-indazoles | C3 | Mild to Favorable |

Strategic Acetylation of the Indazole Nitrogen

The introduction of an acetyl group at the N2 position of the indazole ring, as in this compound, can serve multiple purposes. It can act as a protecting group, modulate the electronic properties of the ring system, and influence the regioselectivity of subsequent reactions.

The N-acetylation of indazoles can be achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The regioselectivity of acylation can be influenced by the reaction conditions. While N1-acylation is often thermodynamically favored, N2-acylation can be achieved under certain conditions. The formation of this compound would typically start from 5-bromo-1H-indazole. The reaction conditions would need to be optimized to favor the formation of the desired N2-acetylated product over the N1 isomer.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Cross-coupling reactions are powerful tools for the elaboration of the 5-bromo-2H-indazole scaffold, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been successfully applied to 5-bromoindazoles to introduce a variety of aryl and heteroaryl substituents at the C5 position.

For instance, the Suzuki cross-coupling of N- and C3-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid has been demonstrated. The reactions, typically performed using a palladium catalyst such as Pd(dppf)Cl2, a base like potassium carbonate, and a solvent like dimethoxyethane, provide the corresponding 5-heteroaryl indazoles in good yields. nih.gov This methodology allows for the facile synthesis of complex indazole-based compounds with potential biological activity. nih.gov

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |

| 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-(Thiophen-2-yl)-1-ethyl-1H-indazole | Good |

| Various aryl boronic acids | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 5-Aryl-1H-indazoles | Moderate to Excellent |

The success of the Suzuki coupling is often dependent on the choice of catalyst, base, and solvent, and optimization of these parameters is crucial for achieving high yields.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction offers a direct route to N-arylated and N-heteroarylated indazoles, which are prevalent in many pharmaceutical compounds. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over time, with bulky, electron-rich phosphine ligands often providing the best results. While specific examples with detailed data tables for the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the general principles of the reaction are applicable. The reaction of a 5-bromo-2-substituted-2H-indazole with a primary or secondary amine, in the presence of a suitable palladium catalyst system (e.g., Pd(OAc)2 with a ligand like BINAP or Xantphos) and a base (e.g., Cs2CO3 or NaOtBu), would be expected to yield the corresponding 5-amino-2-substituted-2H-indazole. The optimization of the catalyst, ligand, base, and solvent would be necessary to achieve high yields and selectivity. nih.gov

Ullmann-Goldberg Reaction for N-Arylation

The Ullmann-Goldberg reaction is a cornerstone in the synthesis of N-aryl heterocyclic compounds, including indazole derivatives. This copper-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing compound, such as an indazole. The traditional Ullmann condensation often required harsh reaction conditions, including high temperatures (frequently over 210°C), polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper.

Modern iterations of the Ullmann-Goldberg reaction have seen significant improvements, particularly through the use of soluble copper catalysts supported by various ligands. These advancements have made the reaction more efficient and applicable to a wider range of substrates under milder conditions. Chelating ligands such as diamines, ethylene glycol, L-proline, and N,N-dimethyl glycine have proven effective in facilitating the N-arylation of nitrogen heterocycles.

The generally accepted mechanism for the copper-catalyzed N-arylation reaction involves a catalytic cycle. The process is believed to initiate with the coordination and subsequent deprotonation of the nitrogen heterocycle by a copper(I) species. This is followed by the oxidative addition of the aryl halide to the copper center, forming a copper(III)-aryl intermediate. The final step is a reductive elimination event that forms the desired C-N bond, yielding the N-arylated product and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle. mdpi.com Pathways for catalyst deactivation have been identified, including inhibition by the amine product or inorganic halide by-products, and ligand exchange with soluble bases, which can complicate the reaction and necessitate higher catalyst loadings. nih.govrsc.org

The reaction pathway is summarized below:

Coordination and Deprotonation: The indazole coordinates to the Cu(I) catalyst and is deprotonated by a base.

Oxidative Addition: The aryl halide adds to the copper complex, oxidizing it to Cu(III).

Reductive Elimination: The N-aryl bond is formed, releasing the product and regenerating the Cu(I) catalyst. mdpi.com

This methodology is pivotal for the synthesis of various N-aryl indazoles, which are significant scaffolds in medicinal chemistry.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The synthesis of 2H-indazoles, including derivatives like this compound, is often subject to optimization of various reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation. Key factors that are typically adjusted include the choice of solvent, reaction temperature, catalyst system, and the nature of the reactants and reagents.

Microwave irradiation has emerged as a powerful tool for enhancing reaction rates and yields in the synthesis of indazole derivatives. thieme-connect.de In the functionalization of 2H-indazoles, for example, a significant improvement in yield was observed when switching from conventional heating to microwave conditions. thieme-connect.de An investigation into the C3-formylation of a 2H-indazole showed that increasing the temperature from 80°C to 120°C under conventional heating only marginally improved the yield. However, employing microwave irradiation at 125°C dramatically increased the product conversion and yield. thieme-connect.de

The following table illustrates the impact of reaction conditions on the yield of a representative 2H-indazole synthesis.

| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Method | Yield (%) |

| 1 | o-Nitrobenzaldehyde | Aniline | Dioxane | 100 | Conventional | 45 |

| 2 | o-Nitrobenzaldehyde | Aniline | i-PrOH | 80 | Conventional | 75 |

| 3 | 2H-Indazole | Selectfluor/DMSO | DMSO | 80 | Conventional | 20 |

| 4 | 2H-Indazole | Selectfluor/DMSO | DMSO | 120 | Conventional | 25 |

| 5 | 2H-Indazole | Selectfluor/DMSO | DMSO | 125 | Microwave | 55 |

| 6 | 2H-Indazole | Selectfluor/DMSO | DMSO | 125 | Microwave | 80 |

This table is a composite representation based on findings from multiple sources to illustrate general optimization principles. organic-chemistry.orgthieme-connect.de

The data clearly indicates that both the choice of solvent and the heating method can have a profound impact on the outcome of the reaction. The regioselective synthesis of 2H-indazoles can be achieved through various methods, including direct alkylation, and the optimization of these reactions is crucial for obtaining the desired isomer in high yield. rsc.org Efficient and regioselective synthesis of 2-alkyl-2H-indazoles has been reported using specific alkylating agents, further highlighting the importance of reagent selection in yield enhancement.

Eco-Friendly and Sustainable Synthetic Protocols for Indazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indazole derivatives, to reduce the environmental impact of chemical processes. jchr.org These eco-friendly protocols focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. fccollege.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has become a prominent green chemistry tool, significantly accelerating organic reactions. jchr.org For the synthesis of indazoles, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles with fewer by-products. jchr.orgresearchgate.net This technique works through dielectric heating, where polar molecules absorb microwave energy and heat rapidly and uniformly. jchr.org The efficiency of microwave-assisted synthesis makes it a cost-effective and sustainable alternative to conventional heating methods. jchr.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient and environmentally benign synthetic route. nih.gov Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, accelerating reaction rates. nih.gov Ultrasound-assisted synthesis of indazoles has been shown to be effective, often proceeding at room temperature, which reduces energy consumption. fccollege.ac.innih.gov This method can improve yields, shorten reaction times, and is compatible with the use of green solvents like water. nih.gov

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key aspect of green synthesis. Water and polyethylene glycol (PEG) have been successfully employed as green solvents in the synthesis of indazole derivatives. organic-chemistry.org For example, a copper(I) oxide nanoparticle-catalyzed one-pot, three-component reaction to synthesize 2H-indazoles has been efficiently carried out in PEG 300. organic-chemistry.org The use of recyclable catalysts and solvent-free "grinding" techniques further contributes to the sustainability of these synthetic methods. researchgate.net These approaches not only reduce environmental pollution but also simplify product isolation and purification.

The adoption of these green and sustainable protocols provides significant advantages over traditional methods, aligning with the growing demand for environmentally responsible chemical manufacturing.

Mechanistic Investigations and Chemical Transformations of 2 Acetyl 5 Bromo 2h Indazole

Detailed Reaction Mechanism Studies for 2H-Indazole Formation

The synthesis of the 2H-indazole core, as opposed to its more thermodynamically stable 1H-tautomer, is a challenge that has been addressed through various mechanistic pathways. nih.gov The regioselectivity is often dictated by the specific reaction conditions, catalysts, and precursor structures.

Elucidation of Catalytic Cycles and Intermediate Species

Transition-metal catalysis has proven to be a powerful tool for constructing 2H-indazole derivatives. researchgate.net Various metals, including copper (Cu), palladium (Pd), rhodium (Rh), and cobalt (Co), have been employed, each operating through distinct catalytic cycles.

Copper-Catalyzed Reactions: Copper-catalyzed syntheses often proceed via a one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and an azide source like sodium azide. organic-chemistry.org The proposed mechanism involves the copper catalyst facilitating the crucial C-N and N-N bond formations. researchgate.net In some variations, arylboronic acids react with diazadicarboxylates in the presence of a copper(II) acetate catalyst. The cycle is believed to involve the transmetalation of the arylboronic acid to form an arylcopper species, which then adds to the N=N double bond of the diazodicarboxylate to form an arylhydrazine intermediate that subsequently cyclizes. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are frequently used for intramolecular C-N bond formation. A common strategy involves the N-benzylation of an arylhydrazine with a 2-bromobenzyl bromide, followed by a Pd-catalyzed intramolecular N-arylation and subsequent oxidation to yield the 2-aryl-2H-indazole. organic-chemistry.org

Rhodium and Cobalt-Catalyzed C-H Activation: More recent methods utilize Rh(III) and Co(III) catalysts to synthesize N-aryl-2H-indazoles via C-H bond functionalization cascades. researchgate.net For instance, azobenzenes can react with aldehydes in the presence of a cationic Co(III) catalyst. The mechanism involves a chelation-assisted C-H activation of the azobenzene, insertion of the aldehyde, cyclization, and aromatization to deliver the final product. researchgate.net Key intermediates in these processes include metallacyclic species formed during the C-H activation step.

Non-Catalytic Pathways: The [3+2] dipolar cycloaddition of arynes with sydnones provides a metal-free route to 2H-indazoles. This reaction is presumed to proceed through an initial cycloaddition to form a bicyclic adduct, which then spontaneously undergoes a retro-[4+2] reaction to extrude carbon dioxide and yield the 2H-indazole. nih.gov

| Catalyst/Method | Precursors | Key Mechanistic Steps | Ref |

| Copper(I) Oxide | 2-bromobenzaldehyde, primary amine, NaN₃ | C-N and N-N bond formation | organic-chemistry.org |

| Palladium | 2-bromobenzyl bromide, arylhydrazine | Intermolecular N-benzylation, intramolecular N-arylation | organic-chemistry.org |

| Cobalt(III) | Azobenzene, aldehyde | C-H activation, aldehyde insertion, cyclization | researchgate.net |

| [3+2] Cycloaddition | Aryne, Sydnone | Dipolar cycloaddition, retro-[4+2] CO₂ extrusion | nih.gov |

Differentiation of Radical versus Polar Mechanistic Pathways

The formation of the indazole ring can occur through either polar (ionic) or radical pathways, depending on the reagents and conditions.

Polar Mechanisms: Many of the transition-metal-catalyzed reactions, such as the copper-catalyzed coupling of 2-halobenzaldehydes with amines and azide, are believed to proceed through polar, organometallic intermediates involving oxidative addition and reductive elimination steps. researchgate.net Similarly, the [3+2] cycloaddition of arynes and sydnones is a classic example of a polar, pericyclic reaction. nih.gov

Radical Mechanisms: In contrast, certain synthetic routes explicitly involve radical intermediates. For example, the visible-light-promoted direct C3-carbamoylation of 2H-indazoles occurs via a radical pathway. nih.gov Experimental evidence, such as the quenching of the reaction by radical scavengers like TEMPO, supports the involvement of radical species. nih.gov Another example is the metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI), where experimental results strongly suggest a radical mechanism. organic-chemistry.org The synthesis of 3-acyl-2H-indazoles via a visible-light-induced reaction between 2H-indazoles and α-keto acids also proceeds through the generation of acyl radicals via decarboxylation. nih.gov

Impact of Tautomerism and Protonation on Reaction Regioselectivity and Kinetics

The indazole core exhibits annular tautomerism, existing as the 1H-indazole (benzenoid) and the 2H-indazole (quinonoid) forms. The 1H-tautomer is generally considered to be thermodynamically more stable. nih.gov Consequently, direct alkylation or acylation of an unsubstituted indazole often yields a mixture of N1 and N2 substituted products, with the ratio being highly sensitive to reaction conditions.

The regiochemical outcome is a result of a complex interplay between thermodynamics and kinetics. The choice of base, solvent, and electrophile can significantly influence the N1/N2 ratio. For instance, in nucleophilic substitution reactions on the indazole anion, high regioselectivity for the N2 position can be achieved under specific conditions that favor kinetic control over thermodynamic control. Protonation also plays a critical role. In acidic media, the reaction mechanism for addition to formaldehyde involves the neutral indazole tautomers reacting with protonated formaldehyde, as the indazolium cation itself is unreactive toward electrophiles. chim.it The relative stability and nucleophilicity of the N1 and N2 positions in the neutral tautomers, governed by substituent effects and solvation, will therefore dictate the reaction pathway and kinetics under these conditions.

Reactivity Profile of 2-Acetyl-5-bromo-2H-indazole

The chemical reactivity of this compound is dictated by the interplay of its three key components: the electron-rich 2H-indazole core, the electron-withdrawing N-acetyl group, and the halogen substituent on the benzene (B151609) ring.

Electrophilic and Nucleophilic Substitution Reactions on the Halo-Indazole Core

Electrophilic Aromatic Substitution: The N-acetyl group is strongly electron-withdrawing, which significantly deactivates the entire indazole ring system towards electrophilic attack. msu.edu Compared to an unsubstituted benzene ring, electrophilic substitution on this compound would require harsh conditions. msu.edu The bromine atom is an ortho-, para-director but is also deactivating. The directing effects of the fused pyrazole (B372694) ring and the bromine atom are antagonistic. However, due to the strong deactivating effect of the acetyl group, reactions like nitration or further halogenation are expected to be sluggish. If substitution does occur, it would likely be directed by the bromine to the C4 or C6 positions, with the C4 position being sterically less hindered. Electrophilic substitution at the C3 position, a common reaction for some indazoles, is also possible but would be hindered by the deactivating N2-acetyl group. chim.itnih.gov

Nucleophilic Aromatic Substitution (SNAr): Aryl halides like 5-bromoindazole are generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups positioned ortho or para to the halogen. libretexts.org In this compound, the N-acetyl group deactivates the ring, and there are no strong nitro-like groups in the required positions to stabilize the negative charge of a Meisenheimer intermediate. libretexts.org Therefore, direct SNAr displacement of the C5-bromide by common nucleophiles (e.g., alkoxides, amines) is expected to be difficult under standard conditions. nih.govresearchgate.net

However, the C5-bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are mechanistically distinct from SNAr and provide a powerful method for C-C, C-N, and C-O bond formation at this position. nih.gov

| Reaction Type | Expected Reactivity | Influencing Factors | Potential Products |

| Electrophilic Substitution | Low / Requires harsh conditions | Deactivating N-acetyl group; Directing effect of C5-Br | 4- or 6-substituted derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | Very Low | Lack of strong ortho/para activating groups | Unlikely to proceed |

| Cross-Coupling Reactions | High | Presence of C5-Br bond; Suitable catalyst (e.g., Pd, Cu) | Arylated, alkynylated, or aminated C5 derivatives |

Controlled Oxidation and Reduction Methodologies

The selective oxidation or reduction of different functional groups within this compound allows for further chemical transformations.

Reduction:

Acetyl Group: The carbonyl of the N-acetyl group can be selectively reduced. Treatment with mild reducing agents like sodium borohydride (NaBH₄) would likely reduce the ketone to a secondary alcohol, yielding 2-(1-hydroxyethyl)-5-bromo-2H-indazole. nih.gov More forceful reduction conditions, such as a Wolff-Kishner or Clemmensen reduction, could potentially reduce the acetyl group completely to an ethyl group, affording 2-ethyl-5-bromo-2H-indazole, although these conditions may also affect other parts of the molecule.

Bromo Group: The C-Br bond can be removed via catalytic hydrodehalogenation. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) would lead to the formation of 2-acetyl-2H-indazole.

Indazole Ring: The aromatic indazole core is generally resistant to reduction under mild conditions. Stronger conditions, such as catalytic hydrogenation under high pressure, could potentially reduce the benzene portion of the ring system.

Oxidation: The this compound molecule is relatively resistant to oxidation.

The N-acetyl group and the bromo-substituent are not readily oxidized.

The indazole ring system is aromatic and thus stable to mild oxidizing agents. Harsh oxidation (e.g., with KMnO₄ or CrO₃) would likely lead to the degradation of the aromatic system.

Oxidative C-H functionalization at the C3 position is a known reaction for some 2H-indazoles, but this typically requires specific catalytic systems rather than general-purpose oxidizing agents. nih.gov

Intramolecular and Intermolecular Cyclization Reactions of Derived Compounds

While the direct cyclization of this compound itself is not extensively documented, derivatives of the 2-aryl-2H-indazole core serve as versatile platforms for constructing complex, fused polycyclic systems through various intramolecular and intermolecular cyclization reactions. These transformations, often catalyzed by transition metals, leverage C-H activation to forge new rings onto the indazole scaffold, leading to compounds with significant potential in materials science and medicinal chemistry.

Rhodium-Catalyzed Annulation Reactions

A prominent strategy for elaborating the 2-aryl-2H-indazole framework involves rhodium(III)-catalyzed C-H activation and annulation. In these reactions, the aryl group at the N2 position acts as a directing group, enabling regioselective functionalization of its ortho C-H bond, which then participates in a cyclization cascade.

One such example is the oxidative [4+2] annulation of 2-aryl-2H-indazoles with coupling partners like allyl alcohols to form indazolo[2,3-a]quinolines. This process involves the formation of two new C-C bonds. The reaction tolerates a range of substituents on both the 2-aryl ring and the indazole core, including electron-donating and electron-withdrawing groups. For instance, 2-(p-tolyl)-2H-indazole reacts with but-3-en-2-ol to yield the corresponding acetyl-substituted indazolo[2,3-a]quinoline. Intermolecular competition experiments show that indazoles with electron-rich 2-aryl rings react more favorably.

Similarly, α-diazo carbonyl compounds can serve as C2 synthons in Rh(III)-catalyzed oxidant-free annulation reactions with 2-aryl-2H-indazoles. This transformation also produces indazolo[2,3-a]quinoline derivatives. The reaction pathway is influenced by the choice of additives; the use of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can direct the reaction to selectively yield specific quinoline products.

Another variant is the [3+3] cyclization of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium ylides, which proceeds via C7-H bond activation to create indazole-fused chromenes.

Palladium-Catalyzed Annulation

Palladium catalysis offers an alternative route to fused indazole systems. A one-pot, norbornene-mediated palladium-catalyzed sequence has been developed to synthesize six-membered-ring annulated 2H-indazoles. This process begins with a bromoethyl-substituted indazole and an aryl iodide, successively forming an alkyl-aryl and an aryl-heteroaryl bond through two C-H activation steps. The resulting polycyclic structures can be further functionalized using cross-coupling reactions.

| Indazole Substrate | Coupling Partner | Catalyst System | Fused Product | Yield (%) |

|---|---|---|---|---|

| 2-Phenyl-2H-indazole | Allyl Alcohol | [RhCpCl2]2, Cu(OAc)2 | Indazolo[2,3-a]quinoline | 83% |

| 2-(p-tolyl)-2H-indazole | But-3-en-2-ol | [RhCpCl2]2, Cu(OAc)2 | 1-(Indazolo[2,3-a]quinolin-6-yl)ethan-1-one | 68% |

| 5-Chloro-2-phenyl-2H-indazole | Allyl Alcohol | [RhCpCl2]2, Cu(OAc)2 | 2-Chloroindazolo[2,3-a]quinoline | 73% |

| 2-Aryl-2H-indazole | α-Diazo Carbonyl Compound | [CpRhCl2]2, TfOH | 5-Substituted Indazolo[2,3-a]quinoline | Not specified |

Spectroscopic and Computational Probing of Transition States and Intermediates

Understanding the intricate mechanisms of chemical transformations involving indazole derivatives relies heavily on a synergistic combination of spectroscopic analysis and computational modeling. These tools provide invaluable insights into the fleeting transition states and reactive intermediates that govern reaction pathways, selectivity, and efficiency.

Computational Mechanistic Studies (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms involving indazoles. DFT calculations can map out potential energy surfaces, identify transition states, and predict the regioselectivity of reactions.

For example, a comprehensive DFT study on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate has provided deep mechanistic insights. The calculations suggested that the observed regioselectivity (N1 vs. N2 alkylation) is driven by different mechanistic pathways depending on the reaction conditions. The formation of N1-substituted products is explained by a chelation mechanism when cesium is present, while other non-covalent interactions are responsible for the formation of N2-products. Natural Bond Orbital (NBO) analyses, which calculate partial charges and Fukui indices (a measure of reactivity at a particular site), further support the proposed pathways.

In the context of forming the indazole ring itself, DFT calculations have been employed to study the copper-mediated synthesis of 3-keto-2H-indazoles. These studies help to rationalize the role of the copper catalyst, which is proposed to act as a Lewis acid, and to model the energies of intermediates and transition states along the reaction coordinate.

Spectroscopic and Crystallographic Probing of Intermediates

While transition states are too transient to be observed directly, key reaction intermediates can often be isolated or detected spectroscopically. The classic Cadogan cyclization, a reductive cyclization used to synthesize 2H-indazoles, was long believed to proceed exclusively through a nitrene intermediate. However, recent studies have provided direct evidence for competent oxygenated intermediates.

Through an interrupted Cadogan/Davis-Beirut reaction, researchers successfully synthesized and isolated 2H-indazole N-oxides. The structures of these crucial intermediates were unambiguously confirmed using X-ray crystallography and computational NMR spectroscopy. Their isolation under ambient conditions strongly implies that non-nitrene pathways are viable in the reductive cyclization of nitroaromatics to form 2H-indazoles. Further analysis by Liquid Chromatography-Mass Spectrometry (LCMS) of the reaction mixture revealed a fragment consistent with N-O bond cleavage, corroborating the presence of the N-oxide intermediate.

In other mechanistic studies, techniques like cyclic voltammetry and in-situ Fourier-transform infrared (FTIR) spectroscopy have been used. For instance, these methods helped establish a plausible radical pathway for the C-3 phosphorylation of 2H-indazoles by detecting the formation of cation radical species.

| Method | Application/Finding | Reaction Studied |

|---|---|---|

| Density Functional Theory (DFT) | Calculated partial charges and Fukui indices to explain N1/N2 regioselectivity. | N-alkylation of bromo-indazoles |

| X-ray Crystallography | Determined the solid-state structure of the 2H-indazole N-oxide intermediate. | Cadogan/Davis-Beirut Cyclization |

| Computational NMR | Corroborated the structure of the isolated N-oxide intermediate. | Cadogan/Davis-Beirut Cyclization |

| Cyclic Voltammetry & In-situ FTIR | Established a plausible radical pathway by detecting cation radical species. | C-3 Phosphorylation of 2H-indazoles |

| LCMS | Detected the mass of the N-oxide intermediate and a fragment showing N-O cleavage. | Cadogan/Davis-Beirut Cyclization |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Acetyl 5 Bromo 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of 2-Acetyl-5-bromo-2H-indazole. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the complete assignment of all proton and carbon signals and, crucially, the confirmation of the acetyl group's position at N2.

The ¹H NMR spectrum of this compound provides distinct signals for the aliphatic acetyl protons and the aromatic protons on the indazole ring. The acetyl group's methyl protons typically appear as a sharp singlet in the aliphatic region, significantly downfield due to the deshielding effect of the adjacent carbonyl group.

The aromatic region displays signals corresponding to the three protons on the benzo-fused portion of the indazole ring (H-4, H-6, and H-7) and the single proton on the pyrazole (B372694) ring (H-3). The proton at the C3 position is characteristically observed as a singlet at a downfield chemical shift, a hallmark of 2H-indazoles. The protons on the benzene (B151609) ring exhibit splitting patterns consistent with their substitution. H-4 appears as a doublet, coupled to H-6. H-6 shows as a doublet of doublets, coupled to both H-4 and H-7, while H-7 appears as a doublet coupled to H-6. The bromine atom at the C5 position influences the chemical shifts of the adjacent protons, H-4 and H-6.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on analysis of structurally similar compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | s (singlet) | - |

| H-4 | 7.8 - 8.0 | d (doublet) | ~1.5 - 2.0 |

| H-6 | 7.5 - 7.7 | dd (doublet of doublets) | J = ~9.0, ~2.0 |

| H-7 | 8.1 - 8.3 | d (doublet) | ~9.0 |

| -COCH₃ | 2.7 - 2.9 | s (singlet) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum for this compound will show nine distinct signals: seven for the indazole ring carbons and two for the acetyl group carbons (the methyl and the carbonyl carbon).

The carbonyl carbon of the acetyl group is the most downfield signal, typically appearing around 168-172 ppm. The methyl carbon of the acetyl group resonates in the upfield aliphatic region. The carbon atom bearing the bromine (C-5) can be identified by its characteristic chemical shift, which is influenced by the heavy atom effect. The remaining aromatic carbons can be assigned using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon signals with their directly attached or long-range coupled protons, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 - 172.0 |

| C-3 | 123.0 - 126.0 |

| C-3a | 148.0 - 151.0 |

| C-4 | 128.0 - 131.0 |

| C-5 | 115.0 - 118.0 |

| C-6 | 125.0 - 128.0 |

| C-7 | 120.0 - 123.0 |

| C-7a | 123.0 - 126.0 |

| -COCH₃ | 22.0 - 25.0 |

Direct observation of nitrogen nuclei via ¹⁴N or ¹⁵N NMR spectroscopy provides valuable information about the electronic environment of the nitrogen atoms within the indazole ring. ¹⁵N NMR is generally preferred due to its sharper signals, despite its lower natural abundance. nih.govresearchgate.net

For 2H-indazoles, the chemical shifts of N-1 and N-2 are distinct. The N-2 nitrogen, being bonded to the electron-withdrawing acetyl group, is expected to be significantly deshielded and resonate at a downfield chemical shift compared to the N-1 nitrogen. While specific experimental data for this compound is not widely published, studies on related N-substituted indazoles confirm that ¹⁵N NMR is a definitive technique for distinguishing between N1 and N2 isomers. nih.govnih.gov The large difference in chemical shifts between the two nitrogen environments provides an unambiguous marker for the site of acylation. researchgate.net

The definitive confirmation of the acetyl group's location at the N-2 position, as opposed to the N-1 position, is achieved through two-dimensional NMR experiments that detect through-space or through-bond correlations. ipb.pt

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY or ROESY) detects spatial proximity between protons. For the this compound isomer, a clear NOE correlation is expected between the protons of the acetyl methyl group (-COCH₃) and the H-3 proton of the indazole ring. Conversely, the isomeric 1-Acetyl-5-bromo-1H-indazole would show an NOE between the acetyl protons and the H-7 proton. The presence of the former and absence of the latter is conclusive proof of the N-2 substitution pattern.

Long-Range C-H Coupling (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between carbons and protons that are two or three bonds apart. In the case of this compound, a crucial correlation would be observed from the carbonyl carbon (C=O) of the acetyl group to the H-3 proton. This ³J-coupling provides unambiguous evidence of the connectivity between the acetyl group and the N-2 position via the C-3 proton's proximity.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. This band is typically sharp and intense, appearing in the region of 1690-1715 cm⁻¹. Other characteristic absorptions include C-H stretching from the aromatic ring and the methyl group, C=C stretching vibrations from the aromatic system, and C-N stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acetyl) | Stretch | 1690 - 1715 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |

| C-H (Methyl) | Stretch | 2900 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Br | Stretch | 550 - 650 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn confirms its elemental composition. Using techniques such as Electrospray Ionization (ESI), the exact mass of the protonated molecule ([M+H]⁺) can be measured with high accuracy, typically within 5 parts per million (ppm) of the theoretical value. This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units. nih.gov

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇BrN₂O |

| Theoretical Mass ([M] for ⁷⁹Br) | 237.9742 |

| Theoretical Mass ([M+H]⁺ for ⁷⁹Br) | 238.9819 |

| Required Accuracy | < 5 ppm |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Expected Molecular Geometry and Conformation:

The core of this compound consists of a bicyclic indazole system. The fusion of the benzene and pyrazole rings is expected to result in a largely planar structure. The acetyl group at the 2-position of the indazole ring introduces a degree of conformational flexibility. The orientation of the acetyl group relative to the indazole ring system is a key structural feature. Based on studies of other N-acetylated heterocyclic compounds, it is anticipated that the acetyl group may be nearly coplanar with the indazole ring to maximize resonance stabilization, or it could be twisted at an angle due to steric hindrance with the adjacent hydrogen atom on the indazole ring.

Intermolecular Interactions:

In the solid state, the crystal packing of this compound will be governed by a variety of intermolecular forces. The bromine atom at the 5-position is capable of participating in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. Furthermore, the presence of the acetyl group provides a carbonyl oxygen that can act as a hydrogen bond acceptor. Weak C-H···O and C-H···N hydrogen bonds are also likely to play a significant role in stabilizing the crystal lattice. Stacking interactions between the aromatic indazole rings of adjacent molecules are also anticipated.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar organic compounds, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 12.5 - 13.5 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1100 - 1300 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.6 - 1.7 |

This table is illustrative and represents expected ranges for a compound of this nature.

The definitive determination of these parameters for this compound would require experimental single-crystal X-ray diffraction analysis.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Vis absorption and fluorescence spectroscopy are powerful techniques for probing the electronic structure of molecules. UV-Vis spectroscopy provides information about the electronic transitions from the ground state to excited states, while fluorescence spectroscopy reveals the pathways of de-excitation from the lowest singlet excited state back to the ground state.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the indazole chromophore and the acetyl group. The indazole ring system, being aromatic, will give rise to strong π → π* transitions, likely appearing as multiple bands in the UV region. The presence of the bromine atom and the acetyl group will influence the position and intensity of these absorption maxima (λmax).

Studies on related 2H-indazole derivatives have shown that they absorb in the UV region researchgate.net. For example, 2-methylindazole exhibits absorption maxima that can be used as a reference point researchgate.net. The bromo substituent at the 5-position is expected to cause a bathochromic (red) shift in the absorption bands due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. The acetyl group, being a chromophore itself, will introduce an n → π* transition, which is typically weaker than the π → π* transitions and may be observed as a shoulder on the main absorption bands.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol is provided below.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) | Transition Type |

| Ethanol | ~280-300 | ~5,000-10,000 | ~240-260 | ~15,000-25,000 | π → π |

| Ethanol | ~320-340 | ~100-500 | n → π |

This table is illustrative and based on the expected electronic transitions for this class of compound.

Fluorescence Spectroscopy:

Certain substituted 2H-indazoles have been shown to be fluorescent researchgate.netnih.gov. Whether this compound exhibits fluorescence will depend on the efficiency of radiative decay from its lowest excited singlet state (S₁) compared to non-radiative decay processes. The presence of the heavy bromine atom can potentially quench fluorescence through enhanced intersystem crossing to the triplet state. However, the rigid indazole core is conducive to fluorescence.

If the compound is fluorescent, its emission spectrum would be expected to be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would provide information about the change in geometry between the ground and excited states.

A hypothetical fluorescence data table for this compound in ethanol is presented below.

| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Ethanol | ~290 | ~350-380 | ~60-90 | 0.1 - 0.4 |

This table is illustrative and represents potential fluorescence properties.

The actual photophysical properties would need to be determined experimentally. The study of how the absorption and emission spectra change in solvents of different polarities (solvatochromism) could provide further insights into the nature of the electronic transitions and the dipole moment changes upon excitation.

Computational and Theoretical Studies of 2 Acetyl 5 Bromo 2h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It provides detailed information about molecular geometry, stability, and reactivity. For compounds related to 2-Acetyl-5-bromo-2H-indazole, DFT calculations have been instrumental in understanding their fundamental chemical properties.

Theoretical investigations on related bromo-heterocyclic compounds typically employ DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular structure and predict vibrational frequencies. nih.govacs.orgresearchgate.net Such calculations help in confirming experimental structural data and understanding the molecule's stability. nih.gov

Key aspects explored using DFT include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electrical transport properties; a smaller gap suggests higher chemical reactivity. acs.orgmdpi.com For related donor-acceptor molecules, HOMOs are often located on the electron-donating parts, while LUMOs are on the electron-accepting moieties. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Global Reactivity Descriptors : Parameters like chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors quantify the molecule's reactivity. A negative chemical potential, for instance, suggests a tendency to lose electrons. mdpi.com

| DFT Parameter | Information Provided | Relevance to this compound |

| Geometry Optimization | Predicts the most stable 3D structure, bond lengths, and angles. | Foundation for all other computational studies. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. acs.org | Helps predict how the molecule might participate in chemical reactions. |

| MEP Map | Shows electron density distribution and sites for nucleophilic/electrophilic attack. nih.gov | Predicts interaction patterns with biological receptors or other molecules. |

| NBO Analysis | Details intramolecular charge transfer and delocalization, contributing to stability. mdpi.com | Explains the electronic stability arising from the interaction between the acetyl group and the bromo-indazole core. |

| Reactivity Descriptors | Quantifies electrophilicity and chemical hardness. mdpi.com | Provides a quantitative measure of the molecule's overall reactivity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling various conformations of the ligand within the active site of the target and scoring them based on binding energy. For instance, docking studies on 5-bromoindole derivatives have identified their potential as inhibitors of the EGFR tyrosine kinase domain by revealing strong binding energies. nih.gov Similarly, docking of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles into the colchicine-binding site of tubulin suggested that interactions like hydrogen bonding and pi-alkyl stacking are key to their anticancer activity. researchgate.net For this compound, docking could elucidate its potential binding modes with various kinases or other enzymes implicated in disease.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of a promising inhibitor with human butyrylcholinesterase (BuChE) showed that the complex reached equilibrium and remained stable, with backbone RMSD fluctuations limited to a small range (1.2-1.9 Å) over 133 nanoseconds. nih.gov This stability analysis is crucial for confirming the viability of the interactions predicted by docking. nih.gov

| Technique | Purpose | Typical Findings for Indazole/Bromo-Indole Derivatives |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a biological target. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with targets like EGFR, tubulin, and AChE. nih.govresearchgate.netnih.gov |

| Virtual Screening | Docks a large library of compounds to identify potential hits. | Used to screen millions of ligands to find novel inhibitors for targets like BuChE. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms in the ligand-receptor complex over time. | Assesses the stability of the docked complex and flexibility of the active site. nih.gov |

In Silico Predictions of Pharmacokinetic Properties (e.g., ADME for related compounds)

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in the early stages of drug development to filter out candidates with poor pharmacokinetic profiles. nih.gov These predictions are often based on established rules and models derived from large datasets of known drugs.

For indazole and other heterocyclic derivatives, several online tools and servers are commonly used:

Lipinski's Rule of Five : This rule assesses drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. Many synthesized benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives were found to comply with this rule, suggesting good potential for oral administration. nih.gov

Veber's Rule : This rule relates the number of rotatable bonds and the topological polar surface area (TPSA) to oral bioavailability. nih.gov

ADME Prediction Servers : Web tools like SwissADME and preADMET are used to calculate a wide range of properties, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome P450 enzymes. researchgate.netmdpi.com Studies on indazole derivatives have used these tools to show they possess suitable drug-like properties for oral ingestion. bohrium.com

Predictions for related bromo-heterocyclic compounds have shown high gastrointestinal absorption and BBB permeability, which are positive features for potential neuro-drugs. nih.gov However, some predictions for other complex natural products have indicated poor oral bioavailability due to high molecular weight and lipophilicity. nih.gov For this compound, these in silico tools can provide a preliminary assessment of its potential as a drug candidate.

| Pharmacokinetic Property | Prediction Method/Rule | Significance |

| Absorption | Lipinski's Rule of Five, Veber's Rule, BOILED-Egg method | Predicts oral bioavailability and intestinal absorption. nih.govnih.gov |

| Distribution | Blood-Brain Barrier (BBB) permeability prediction | Determines if the compound can reach the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) inhibition prediction | Assesses the potential for drug-drug interactions. |

| Excretion | Solubility prediction | Influences how the compound is cleared from the body. |

| Toxicity | Ames test prediction, organ toxicity prediction | Flags potential for mutagenicity or other toxic effects. mdpi.comnih.gov |

Quantitative Analysis of Tautomeric Equilibria and Relative Stabilities

Indazoles exist in two main tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atom significantly influences the molecule's physical, chemical, and biological properties. nih.gov Computational chemistry is a key tool for quantifying the relative stabilities of these tautomers.

Thermodynamic calculations consistently show that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer. nih.gov Computational studies using methods like MP2/6-31G** and B3LYP/6-311++G(d,p) have calculated the energy difference to be between 3.6 and 4.8 kcal/mol (15-20 kJ·mol–1) in the gas phase, favoring the 1H form. nih.govresearchgate.net

However, the stability can be influenced by substitution and environmental factors like solvent polarity and hydrogen bonding. nih.govbgu.ac.il DFT calculations have shown that for certain 3-substituted indazoles, the 2H-tautomer can be stabilized by the formation of highly stable centrosymmetric dimers through intermolecular hydrogen bonds. researchgate.netnih.govbgu.ac.il In less polar solvents, intramolecular hydrogen bonds can also favor the 2H form. nih.govbgu.ac.il

For this compound, the acetyl group is fixed at the N2 position, locking it into the 2H tautomeric form. However, understanding the underlying thermodynamics of the parent indazole system is crucial. Computational analysis can be used to compare the stability of this compound with its hypothetical 1-acetyl isomer. Such studies would involve calculating the Gibbs free energy of both isomers to determine their relative populations at equilibrium under different conditions.

| Factor | Effect on Tautomeric Equilibrium | Computational Method |

| Inherent Stability | The 1H-indazole tautomer is generally more stable than the 2H form by 3.6-4.8 kcal/mol. nih.govresearchgate.net | DFT, MP2 |

| Substitution | Substituents can alter the relative stability through electronic and steric effects. | DFT energy calculations |

| Solvent Effects | Polar solvents can stabilize one tautomer over another. | Implicit solvent models (e.g., PCM) in DFT calculations. |

| Hydrogen Bonding | Intermolecular (dimerization) or intramolecular hydrogen bonds can significantly stabilize the 2H-tautomer. nih.govbgu.ac.il | DFT calculations on monomeric and dimeric structures. |

Quantum Mechanical and Molecular Mechanical (QM/MM) Modeling of Reaction Pathways

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that allows for the study of chemical reactions in large, complex systems like enzymes or in solution. nih.govfrontiersin.org In this approach, the region of the system where the chemical reaction (bond breaking/forming) occurs is treated with a high-level, accurate QM method. The rest of the system, such as the protein scaffold or solvent molecules, is treated with a less computationally expensive MM force field. frontiersin.org

This method is particularly useful for:

Modeling Enzymatic Reactions : QM/MM can elucidate reaction mechanisms within an enzyme's active site, identifying transition states and calculating activation energy barriers. nih.gov

Studying Reactions in Solution : It can accurately model the effect of the solvent environment on reaction pathways and transition states, which is often poorly described by simpler continuum-based models. nih.gov

Investigating Tautomerization : The tautomerization process, involving proton transfer, can be modeled to understand the reaction pathway and the role of surrounding molecules, such as water or protein residues, in facilitating the transfer. frontiersin.org

For a reaction involving this compound, such as its synthesis or a metabolic transformation, QM/MM modeling could be employed. For example, in the context of the Cadogan reaction for synthesizing 2H-indazoles, QM/MM could model the reductive cyclization step within a solvent environment. nih.gov It allows for the characterization of transition structures and intermediates, providing a detailed atomistic understanding of the reaction mechanism that is often inaccessible through experimental means alone. nih.govcuni.cz

Biological and Medicinal Chemistry Research Applications of 2 Acetyl 5 Bromo 2h Indazole Derivatives

Anticancer and Antiproliferative Activity Research

Derivatives of 5-bromo-2H-indazole have been investigated for their potential as anticancer and antiproliferative agents. Research in this area has explored their mechanisms of action, including kinase inhibition, cytotoxicity against various cancer cell lines, and the induction of apoptosis.

Kinase Inhibition Studies (e.g., FGFR, c-MET, TRKA, HER2)

Indazole derivatives are recognized as a significant class of kinase inhibitors. nih.govnih.govrsc.org Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indazole nucleus serves as a versatile scaffold for the design of inhibitors targeting various kinases involved in tumor growth and proliferation. nih.gov

While specific studies on the kinase inhibition profile of 2-acetyl-5-bromo-2H-indazole are not extensively detailed in the reviewed literature, the broader class of indazole derivatives has shown potent inhibitory activity against several key oncogenic kinases. For instance, various substituted indazoles have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation, differentiation, and angiogenesis. nih.gov

The following table summarizes the inhibitory activities of representative indazole derivatives against various kinases, illustrating the potential of this chemical class.

| Compound Class | Target Kinase | Activity (IC50) | Reference |

| Indazole Derivatives | FGFR | Varies | nih.gov |

| Indazole Derivatives | VEGFR-2 | Varies | nih.gov |

| Indazole Derivatives | Tpl2 kinase | Micromolar range | nih.gov |

| Indazole Derivatives | Aurora kinases | Varies | epa.gov |

Note: Specific data for this compound was not available in the reviewed sources. The table reflects the general activity of the indazole scaffold.

Cytotoxicity and Growth Inhibition Against Specific Cancer Cell Lines (e.g., MCF-7, HT-29, 4T1)

The cytotoxic effects of 5-bromo-indazole derivatives have been evaluated against a panel of human cancer cell lines. While direct data for this compound is limited, related indazole compounds have demonstrated significant growth-inhibitory activity. For example, a series of novel indazole analogues of curcumin (B1669340) showed low to moderate cytotoxicity against MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and WiDr (colorectal carcinoma) cell lines. japsonline.com Another study on indazole derivatives reported IC50 values against A549 (lung), MCF7 (breast), A375 (melanoma), and HT-29 (colon) cancer cell lines, with some compounds showing potent activity. researchgate.net

One study highlighted an indazole derivative, compound 2f, which exhibited potent growth inhibitory activity against several cancer cell lines, including the 4T1 mouse breast cancer cell line. nih.gov This indicates that the indazole scaffold is a promising starting point for the development of new anticancer agents.

The table below presents the cytotoxic activity of representative indazole derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Indazole analogue of curcumin (3b) | MCF-7 | >45.97 | japsonline.com |

| Indazole analogue of curcumin (3d) | HeLa | >46.36 | japsonline.com |

| Indazole analogue of curcumin (3b) | WiDr | 27.20 | japsonline.com |

| Indazole derivative 13a | A549 (Lung) | 0.010±0.0042 | researchgate.net |

| Indazole derivative 13a | MCF-7 (Breast) | 0.090±0.011 | researchgate.net |

| Indazole derivative 13g | HT-29 (Colon) | 0.020±0.0071 | researchgate.net |

| Indazole derivative 2f | 4T1 (Mouse Breast) | Potent growth inhibition | nih.gov |

Note: Specific data for this compound was not available in the reviewed sources. The table reflects the activity of related indazole derivatives.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation